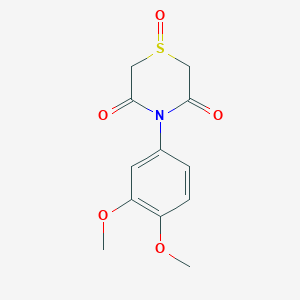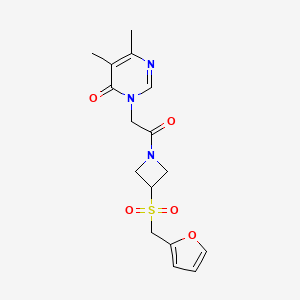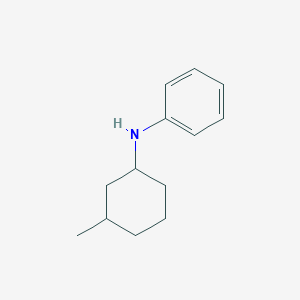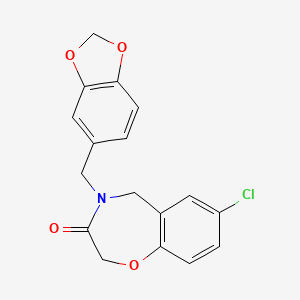![molecular formula C10H14N2OS B2851388 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine CAS No. 1607289-81-5](/img/structure/B2851388.png)
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by a pyrimidine ring substituted with a 4-methyl group and a 6-[(2-methyloxolan-3-yl)sulfanyl] group. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction is carried out at room temperature to yield the desired product. Other methods may involve the use of different alkylating agents and bases under varying conditions to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as amines or hydrazine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, pyrimidine derivatives generally participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydrazine hydrate and aniline in ethanol are commonly used for substitution reactions.
Oxidation and Reduction: Typical reagents for oxidation might include hydrogen peroxide or potassium permanganate, while reduction might involve sodium borohydride or lithium aluminum hydride.
Major Products
科学研究应用
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in nucleophilic attacks, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
6-Methyl-2-thiouracil: A precursor in the synthesis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form biologically active derivatives sets it apart from other pyrimidine derivatives.
属性
IUPAC Name |
4-methyl-6-(2-methyloxolan-3-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-10(12-6-11-7)14-9-3-4-13-8(9)2/h5-6,8-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLERQSKDTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2851316.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)
![5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2851320.png)

![N-(4-fluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851322.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B2851328.png)
